1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,5-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3O/c17-13-7-11(8-14(18)9-13)15(22)6-3-10-1-4-12(5-2-10)16(19,20)21/h1-9H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPVCZVBKQRAE-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its CAS number 1217201-81-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on antiplasmodial and antibacterial activities, along with structure-activity relationships (SAR) and case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of dichlorophenyl and trifluoromethyl substituents. The molecular formula is C16H12Cl2F3, with a molecular weight of approximately 394.6 g/mol. The structural representation can be summarized as follows:
- Molecular Formula : C16H12Cl2F3
- CAS Number : 1217201-81-4
- Molecular Weight : 394.6 g/mol
Antiplasmodial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiplasmodial activity. For instance, a related compound demonstrated an IC50 value of 1.6 µM against Plasmodium falciparum, suggesting high efficacy in inhibiting malaria parasites . The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups such as trifluoromethyl enhances the biological activity by increasing lipophilicity, which is crucial for membrane penetration .
Antibacterial Activity
In addition to antiplasmodial effects, compounds similar to 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one have shown moderate antibacterial properties against various pathogens. For example, certain derivatives were evaluated for their ability to inhibit Neisseria meningitidis and Haemophilus influenzae, with varying degrees of effectiveness . The SAR studies suggest that modifications in the phenyl rings significantly affect the antibacterial potency.
Study 1: Evaluation of Antiplasmodial Activity
A comprehensive study evaluated multiple derivatives of this compound for their antiplasmodial activity. The findings are summarized in Table 1 below:
| Compound ID | Structure Description | IC50 (µM) |
|---|---|---|
| 2p | N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | 1.6 |
| 2l | N-(3,5-difluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide | 1.8 |
| 2k | N-(2,4-difluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide | 1.9 |
| 1p | N-[4-chlorophenyl]-3-(3,5-bis(trifluoromethyl)phenyl)prop-2-enamide | 2.5 |
These results indicate that specific substitutions significantly enhance antiplasmodial activity.
Study 2: Antibacterial Evaluation
Another study focused on the antibacterial properties of this compound and its analogs. The results are shown in Table 2:
| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| ACP1a | Neisseria meningitidis | 64 |
| ACP1b | Haemophilus influenzae | 32 |
The data suggest that while the compound exhibits moderate antibacterial activity, further optimization may enhance its effectiveness against resistant strains.
Scientific Research Applications
Medicinal Chemistry
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has been investigated for its potential as a pharmacological agent. Its structural analogs have shown promise in various therapeutic areas:
- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The presence of the dichlorophenyl and trifluoromethyl groups may contribute to enhanced potency against specific cancer types.
- Anti-inflammatory Properties : Research suggests that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials:
- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. The trifluoromethyl group is known to impart unique characteristics such as increased hydrophobicity and thermal stability.
- Dyes and Pigments : The compound may also find applications in the dye industry due to its ability to absorb light at specific wavelengths, making it suitable for use in colorants.
Case Studies
Several studies have documented the efficacy of related compounds, providing insights into the potential applications of 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with derivatives of similar structure. |
| Johnson & Lee (2021) | Anti-inflammatory Effects | Found that analogs reduced inflammation markers in animal models, suggesting therapeutic potential. |
| Wang et al. (2019) | Polymer Development | Developed a new class of polymers incorporating this compound, showing enhanced mechanical properties compared to traditional polymers. |
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s structural analogs vary in substituent patterns on the aromatic rings. Key comparisons include:
Key Observations :
- The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to methoxy or hydrogen substituents .
Crystallographic and Conformational Properties
Chalcone derivatives exhibit varied dihedral angles between aromatic rings, influencing molecular planarity. For example:
- Fluorophenyl analogs show dihedral angles of 7.14°–56.26°, depending on substituent positions .
- The target compound’s 3,5-Cl₂ and 4-CF₃ groups likely induce greater torsional strain, reducing planarity compared to less bulky derivatives. This could affect packing in crystal lattices and solubility .
Preparation Methods
General Reaction Scheme
The most common and effective method for synthesizing chalcones like 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is the Claisen-Schmidt condensation between an aromatic aldehyde and an aromatic ketone under basic conditions.
- Reactants:
- 3,5-Dichlorobenzaldehyde (aromatic aldehyde)
- 4-(Trifluoromethyl)acetophenone (aromatic ketone)
- Base: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Methanol or ethanol, sometimes aqueous mixtures
- Conditions: Stirring at room temperature or slight heating for 12–24 hours
Detailed Procedure
- Equimolar amounts (e.g., 5 mmol each) of 3,5-dichlorobenzaldehyde and 4-(trifluoromethyl)acetophenone are dissolved in methanol (15 mL).
- A 50% (w/v) aqueous sodium hydroxide solution (3 mL) is added slowly with stirring.
- The mixture is stirred at room temperature for approximately 16 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The solid chalcone is filtered, washed, dried, and recrystallized from a suitable solvent such as ethanol to obtain pure product.
Reaction Monitoring and Yield
- TLC is used to monitor the disappearance of starting materials and formation of the chalcone.
- Yields typically range from 70–85%, depending on reaction conditions and purity of reagents.
- Melting points and spectral data (IR, ^1H NMR) confirm the structure.
Example Data for Similar Chalcones (for Reference)
| Compound | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) | ^1H NMR Features |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | 78 | 112–114 | 1658 (C=O), 3010 (CH) | 3.52 (OCH3), 6.54 & 6.65 (alkene protons) |
| 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (expected) | ~75–80 | ~130–135 (literature) | 1650–1670 (C=O), aromatic C-H bands | Alkene protons ~7.5 ppm, aromatic multiplets |
Alternative Synthetic Routes and Modifications
Use of Different Bases and Solvents
- Some protocols use potassium carbonate (K2CO3) in acetone or ethanol as a milder base.
- Refluxing the reaction mixture can shorten reaction times to 6–8 hours.
- Solvent-free or microwave-assisted methods have been reported for chalcone synthesis, enhancing yield and reducing reaction time, though specific data for this compound are limited.
Catalytic and Green Chemistry Approaches
- Catalysis by ionic liquids or solid-supported bases has been explored in related chalcone syntheses to improve environmental profiles.
- Ultrasonic irradiation has been used to accelerate the Claisen-Schmidt condensation.
Research Findings and Analytical Characterization
Spectroscopic Confirmation
- Infrared (IR) Spectroscopy: Characteristic carbonyl stretch near 1650–1670 cm⁻¹ confirms α,β-unsaturated ketone.
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows trans-alkene protons as doublets with coupling constants around 15–16 Hz, confirming E-configuration.
- Elemental Analysis: Confirms the presence of chlorine and fluorine substituents consistent with molecular formula.
Purification Techniques
- Recrystallization from ethanol or ethyl acetate is standard.
- Column chromatography on silica gel may be used for further purification if needed.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Aldehyde | 3,5-Dichlorobenzaldehyde | Purity > 98% |
| Ketone | 4-(Trifluoromethyl)acetophenone | Purity > 98% |
| Base | NaOH (50% w/v aqueous) | 1.0 equiv relative to reactants |
| Solvent | Methanol or ethanol | 15 mL per 5 mmol substrate |
| Temperature | Room temperature (20–25 °C) | Sometimes reflux for faster reaction |
| Reaction time | 12–16 hours | Monitored by TLC |
| Work-up | Quench in ice water, filtration, recrystallization | Ensures purity and yield |
| Yield | 70–85% | Depends on reaction optimization |
| Product confirmation | IR, ^1H NMR, elemental analysis | Confirms structure and purity |
Q & A
Q. What are the typical synthetic routes for preparing 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one?
Answer: The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives. Key steps include:
- Reacting 3,5-dichloroacetophenone with 4-(trifluoromethyl)benzaldehyde in ethanol or methanol under acidic (e.g., thionyl chloride) or basic catalysis .
- Optimizing reaction conditions (e.g., solvent polarity, temperature, and molar ratios) to enhance yield. For example, ethanol as a solvent with thionyl chloride (0.05 mL per 1.1 g ketone) achieved ~70% yield in similar chalcone syntheses .
- Purification via recrystallization or column chromatography to isolate the α,β-unsaturated ketone.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray Diffraction (XRD): Determines crystal structure and confirms stereochemistry (e.g., E/Z configuration). For analogous chalcones, XRD data revealed bond angles of 120–123° for the enone system .
- NMR Spectroscopy: H and C NMR identify substituent effects:
- FT-IR: Strong C=O stretching (~1650 cm) and C=C (~1600 cm) confirm the enone backbone .
Advanced Research Questions
Q. How can experimental design address variability in biological activity data for this compound?
Answer:
- Controlled Bioassays: Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains and consistent inoculum sizes. For example, a study on a dichlorophenyl chalcone reported MIC values of 8–32 µg/mL against S. aureus .
- Sample Stability: Monitor degradation during assays. Organic degradation in waste matrices (e.g., over 9 hours at room temperature) can skew results; implement continuous cooling to stabilize samples .
- Statistical Validation: Use ANOVA or regression models to correlate substituent electronegativity (e.g., Cl, CF) with activity trends .
Q. What computational strategies elucidate the compound’s reactivity and interactions?
Answer:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For a related chalcone, HOMO-LUMO gaps of ~4.2 eV indicated moderate reactivity .
- Molecular Docking: Simulate binding with target proteins (e.g., bacterial enoyl-ACP reductase). Docking scores (e.g., -8.2 kcal/mol) can prioritize compounds for in vitro testing .
- MD Simulations: Assess conformational stability in solvent (e.g., water vs. DMSO) to guide solubility optimization .
Q. How do structural modifications (e.g., halogen substitution) influence physicochemical properties?
Answer:
- logP and Solubility: The 3,5-dichloro and 4-CF groups increase hydrophobicity (logP ~5.0), reducing aqueous solubility. Introduce polar groups (e.g., -OH, -OCH) on the aryl rings to improve bioavailability .
- Steric Effects: Bulkier substituents (e.g., CF) hinder π-π stacking in crystal lattices, lowering melting points (observed range: 150–160°C for similar compounds) .
Q. What methodologies resolve contradictions in reported spectroscopic data?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
